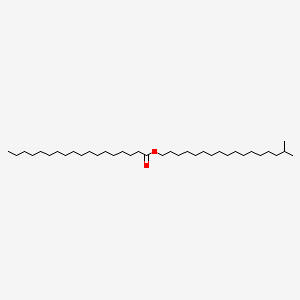
Isooctadecyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctadecyl stearate is synthesized through an esterification reaction between isooctadecyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to ensure complete conversion of the reactants. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isooctadecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecyl alcohol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Isooctadecyl alcohol and stearic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Isooctadecyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in topical formulations for skin protection and moisturization.
Industry: Widely used in the cosmetic and personal care industry as an emollient in products such as moisturizers, lipsticks, and foundations.
Mechanism of Action
Isooctadecyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy film that helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and soft feel . Additionally, its hydrophobic nature allows it to encapsulate and deliver hydrophobic drugs effectively .
Comparison with Similar Compounds
Isooctadecyl stearate can be compared with other similar compounds such as isostearyl isostearate and ethylhexyl stearate. These compounds share similar emollient properties but differ in their chemical structure and specific applications:
Isostearyl isostearate: Derived from isostearyl alcohol and isostearic acid.
Ethylhexyl stearate: Derived from ethylhexyl alcohol and stearic acid.
This compound is unique in its ability to provide a luxurious and smooth feel to the skin, making it a preferred choice in high-end cosmetic formulations .
Properties
CAS No. |
60350-70-1 |
|---|---|
Molecular Formula |
C36H72O2 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
16-methylheptadecyl octadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |
InChI Key |
PYJQLUORHGLSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















